N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by three distinct structural motifs:
- Indole moiety: The 1H-indol-3-yl group, common in bioactive compounds due to its resemblance to neurotransmitters like serotonin.
- Furan ring: A heterocyclic group influencing metabolic stability and electronic properties.
- 4-Phenylpiperazine: A pharmacophore frequently associated with CNS-targeting ligands, particularly neurokinin (NK1) and dopamine receptor modulators .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c34-27(29-13-12-21-19-30-24-10-5-4-9-23(21)24)28(35)31-20-25(26-11-6-18-36-26)33-16-14-32(15-17-33)22-7-2-1-3-8-22/h1-11,18-19,25,30H,12-17,20H2,(H,29,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXNLNLLNCEOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C26H26N4O3, and its structure incorporates various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and potential therapeutic applications.
Structural Overview
The compound features:
- Indole Moiety : Known for its role in various biological processes.
- Furan Ring : Associated with antioxidant properties.
- Piperazine Derivative : Often linked to neuroactive compounds.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity :
-
Antitumor Potential :
- Analogues of compounds containing indole and furan moieties have demonstrated antitumor activity in various cancer cell lines.
- The structural similarity to known anticancer agents suggests potential for further development .
-
Neuroactive Properties :
- The piperazine component may contribute to central nervous system activity, making it a candidate for treating neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
| Step | Description |
|---|---|
| 1 | Formation of the indole ring via Fischer indole synthesis. |
| 2 | Synthesis of the furan derivative through cyclization reactions. |
| 3 | Coupling of intermediates using ethyl linkers under controlled conditions. |
| 4 | Final reaction with oxalyl chloride to form the oxalamide linkage. |
Each step requires careful optimization to maximize yield and purity.
Case Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of derivatives similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenyipiperazin-l - yl)ethyl)oxalamide against Mycobacterium tuberculosis. The results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on derivatives containing indole and furan structures demonstrated effective cytotoxicity against various cancer cell lines, suggesting that modifications to the oxalamide structure could enhance antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Family
The oxalamide scaffold is versatile, with substituents dictating functional roles. Key comparisons include:
2.1.1 N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structure : Contains a dimethoxybenzyl group (electron-rich aromatic system) and pyridylethyl chain.
- Application: A potent umami flavor enhancer approved globally (FEMA 4233, Savorymyx® UM33) with a NOEL of 100 mg/kg bw/day in rats .
- Key Difference : Unlike the target compound, S336 lacks indole and phenylpiperazine groups, favoring flavor receptor (TAS1R1/TAS1R3) activation over CNS activity.
2.1.2 N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 877631-61-3)
- Structure : Shares the furan and phenylpiperazine groups but replaces the indolylethyl with pyridinylmethyl.
- Molecular Weight : 433.5 vs. 498.58 for the target compound .
2.1.3 GMC Series (e.g., GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
- Structure : Halogenated aryl groups (e.g., 4-bromophenyl) paired with isoindolindione.
- Application : Antimicrobial activity, likely due to halogen-enhanced electrophilicity .
- Key Difference : The absence of heterocyclic moieties (indole, furan) limits CNS targeting compared to the target compound.
Non-Oxalamide Analogues with Shared Substituents
2.2.1 LY303241 (Neurokinin NK1 Receptor Ligand)
- Structure : Combines indole, methoxybenzyl, and phenylpiperazine groups.
- Activity : Binds NK1 receptors, indicating the phenylpiperazine-indole combination’s relevance to neuropharmacology .
- Comparison : The target compound’s oxalamide linker may confer distinct pharmacokinetics (e.g., metabolic stability) versus LY303241’s acetylated backbone.
2.2.2 N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide
- Structure : Features an indolylethyl group but replaces oxalamide with a thiazole-carboxamide.
- Application : Marine-derived algaecide, highlighting indole’s versatility in diverse bioactive contexts .
Pharmacological and Toxicological Profiles
- Metabolic Considerations : S336 and S5456 show minimal CYP inhibition (<50% at 10 µM), suggesting oxalamides generally have favorable safety profiles. The target compound’s furan and phenylpiperazine groups may alter metabolic pathways compared to S336 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
